molecular formula C14H17BrN2 B018936 (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole CAS No. 143322-57-0

(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole

Cat. No.: B018936
CAS No.: 143322-57-0
M. Wt: 293.2 g/mol
InChI Key: JCXOJXALBTZEFE-GFCCVEGCSA-N
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Description

®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is a chemical compound that serves as a key intermediate in the synthesis of eletriptan, a medication used for the acute treatment of migraines. This compound is characterized by its indole structure, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole involves several steps. One of the methods includes reacting ®-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester with a reducing agent. Common reducing agents used in this process are sodium dihydro-bis(2-methoxyethoxy)aluminate, lithium tris(3-ethyl-3-pentyl)oxy]aluminohydride, lithium tri-tert-butoxyaluminum hydride, and diisobutylaluminium hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned reducing agents under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it feasible for mass production .

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to remove oxygen or introduce hydrogen atoms.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole derivatives with hydroxyl groups, while substitution reactions can produce a variety of functionalized indoles .

Mechanism of Action

The mechanism of action of ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is primarily through its conversion to eletriptan. Eletriptan exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This binding action leads to the constriction of blood vessels in the brain, thereby reducing the swelling and pain associated with migraines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is unique due to its specific role as an intermediate in the synthesis of eletriptan. Its structure allows for the selective targeting of serotonin receptors, making it a crucial component in migraine treatment .

Properties

IUPAC Name

5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOJXALBTZEFE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458106
Record name 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole
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Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143322-57-0
Record name 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole
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Record name (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole
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Record name (R)-5-bromo-3-(1-methyl-2-pyrrolinylmethyl)-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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